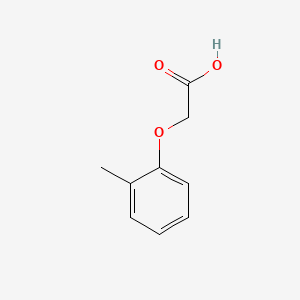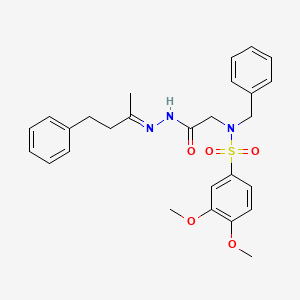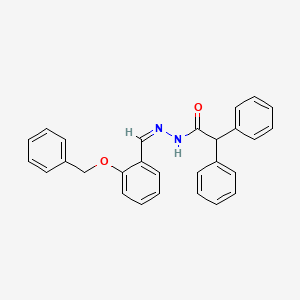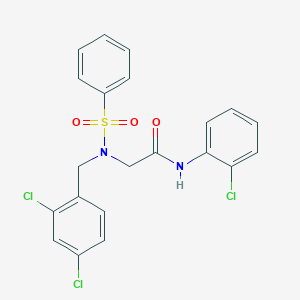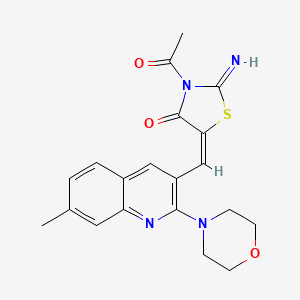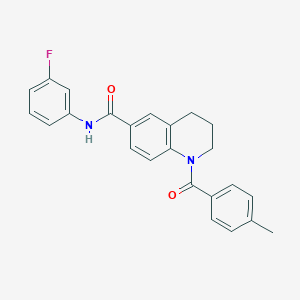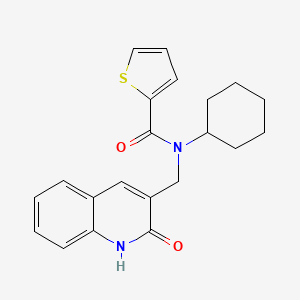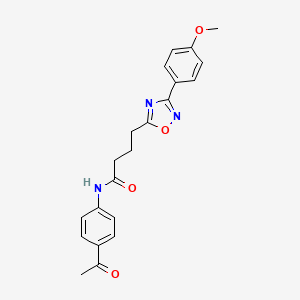
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antifungal activity against certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole in lab experiments is its potential as a multifunctional agent. It has been found to have activity against cancer, inflammation, and fungal infections, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to study its potential as an antipsychotic and anxiolytic agent. Additionally, its potential as a drug delivery system for other compounds could also be explored. Finally, more research could be done on its potential as a treatment for fungal infections.
Métodos De Síntesis
The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole involves the reaction between 4-chloro-3-nitropyridine and 2-methoxy-5-propyl-1,3,4-oxadiazole in the presence of a reducing agent such as tin (II) chloride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antifungal activity. It has also been found to have potential as an antipsychotic and anxiolytic agent.
Propiedades
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-4-15-20-16(21-23-15)13-9-10-14(19-17(13)22-2)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOGVPOJCQRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

